Cas no 2137665-55-3 (1-Propanol, 2-[[(2,3-dihydro-5-methyl-1,4-benzodioxin-6-yl)methyl]amino]-)
1-Propanol, 2-[[(2,3-dihydro-5-methyl-1,4-benzodioxin-6-yl)methyl]amino]- Chemical and Physical Properties
Names and Identifiers
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- 1-Propanol, 2-[[(2,3-dihydro-5-methyl-1,4-benzodioxin-6-yl)methyl]amino]-
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- Inchi: 1S/C13H19NO3/c1-9(8-15)14-7-11-3-4-12-13(10(11)2)17-6-5-16-12/h3-4,9,14-15H,5-8H2,1-2H3
- InChI Key: ZSLJRYCGFLDYAQ-UHFFFAOYSA-N
- SMILES: C(O)C(NCC1=CC=C2OCCOC2=C1C)C
1-Propanol, 2-[[(2,3-dihydro-5-methyl-1,4-benzodioxin-6-yl)methyl]amino]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-765217-0.05g |
2-{[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}propan-1-ol |
2137665-55-3 | 95% | 0.05g |
$1056.0 | 2024-05-22 | |
| Enamine | EN300-765217-0.1g |
2-{[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}propan-1-ol |
2137665-55-3 | 95% | 0.1g |
$1106.0 | 2024-05-22 | |
| Enamine | EN300-765217-0.25g |
2-{[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}propan-1-ol |
2137665-55-3 | 95% | 0.25g |
$1156.0 | 2024-05-22 | |
| Enamine | EN300-765217-0.5g |
2-{[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}propan-1-ol |
2137665-55-3 | 95% | 0.5g |
$1207.0 | 2024-05-22 | |
| Enamine | EN300-765217-1.0g |
2-{[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}propan-1-ol |
2137665-55-3 | 95% | 1.0g |
$1256.0 | 2024-05-22 | |
| Enamine | EN300-765217-2.5g |
2-{[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}propan-1-ol |
2137665-55-3 | 95% | 2.5g |
$2464.0 | 2024-05-22 | |
| Enamine | EN300-765217-5.0g |
2-{[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}propan-1-ol |
2137665-55-3 | 95% | 5.0g |
$3645.0 | 2024-05-22 | |
| Enamine | EN300-765217-10.0g |
2-{[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}propan-1-ol |
2137665-55-3 | 95% | 10.0g |
$5405.0 | 2024-05-22 |
1-Propanol, 2-[[(2,3-dihydro-5-methyl-1,4-benzodioxin-6-yl)methyl]amino]- Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 1-Propanol, 2-[[(2,3-dihydro-5-methyl-1,4-benzodioxin-6-yl)methyl]amino]-
1-Propanol, 2-[[(2,3-dihydro-5-methyl-1,4-benzodioxin-6-yl)methyl]amino]- (CAS No. 2137665-55-3)
1-Propanol, 2-[[(2,3-dihydro-5-methyl-1,4-benzodioxin-6-yl)methyl]amino]- (CAS No. 2137665-55-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as BAM1P, is characterized by its unique structural features and potential therapeutic applications. The molecule consists of a 1-propanol backbone with a substituted 2,3-dihydro-5-methyl-1,4-benzodioxin moiety, which imparts specific biological activities and pharmacological properties.
The benzodioxin ring system is a common structural motif found in various natural products and synthetic compounds with diverse biological activities. In the context of BAM1P, the presence of this ring system, along with the methyl substitution at the 5-position and the amino group attached to the methyl carbon, contributes to its unique chemical and biological profile. These structural elements are crucial for understanding the compound's interactions with biological targets and its potential therapeutic effects.
Recent studies have focused on the pharmacological properties of BAM1P. One notable area of research is its potential as an antidepressant. Preclinical studies have shown that BAM1P exhibits significant antidepressant-like effects in animal models. These effects are believed to be mediated through its interaction with specific neurotransmitter systems, particularly serotonin and norepinephrine. The compound's ability to modulate these neurotransmitters suggests its potential as a novel therapeutic agent for mood disorders.
In addition to its antidepressant properties, BAM1P has also been investigated for its neuroprotective effects. Research has demonstrated that the compound can reduce oxidative stress and inflammation in neuronal cells, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanisms of BAM1P are thought to involve its ability to scavenge free radicals and inhibit pro-inflammatory cytokines.
The safety profile of BAM1P is another important aspect of its development as a potential therapeutic agent. Toxicological studies have shown that the compound has a favorable safety margin, with no significant adverse effects observed at therapeutic doses. This makes it a promising candidate for further clinical evaluation.
From a synthetic chemistry perspective, the preparation of BAM1P involves several steps that require precise control over reaction conditions to ensure high yield and purity. The synthesis typically starts with the formation of the benzodioxin ring system, followed by functional group manipulations to introduce the methyl and amino groups. Advanced synthetic techniques such as transition metal-catalyzed reactions and protecting group strategies are often employed to achieve the desired product.
The characterization of BAM1P is essential for confirming its structure and purity. Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly used to verify the identity and purity of the compound. These techniques provide detailed information about the molecular structure and help ensure that the synthesized product meets the required standards for pharmaceutical use.
In conclusion, 1-Propanol, 2-[[(2,3-dihydro-5-methyl-1,4-benzodioxin-6-yl)methyl]amino]- (CAS No. 2137665-55-3) represents a promising compound with potential applications in treating mood disorders and neurodegenerative diseases. Its unique chemical structure and favorable pharmacological properties make it an exciting subject for further research and development in medicinal chemistry and pharmaceutical sciences.
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